molecular formula C9H18N2O3 B160847 dl-Alanyl-dl-leucine CAS No. 1638-60-4

dl-Alanyl-dl-leucine

Cat. No. B160847
CAS RN: 1638-60-4
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-UHFFFAOYSA-N
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Description

“dl-Alanyl-dl-leucine” is a dipeptide with the molecular formula C9H18N2O3 . It appears as a white to almost white powder or crystal . It is used in biochemical and reagent applications, particularly in the synthesis of peptides .


Synthesis Analysis

The specific synthesis process of “dl-Alanyl-dl-leucine” is not detailed in the search results. .


Molecular Structure Analysis

The molecular weight of “dl-Alanyl-dl-leucine” is 202.25 . The compound is solid at 20 degrees Celsius . The structure has been confirmed by NMR .


Physical And Chemical Properties Analysis

“dl-Alanyl-dl-leucine” has a molecular weight of 202.25 . It is a solid at 20 degrees Celsius . The compound appears as a white to almost white powder or crystal . .

Scientific Research Applications

Cryo-bioorganic Chemistry and Stereochemistry

Research has demonstrated the impact of freezing on the stereoselection of l- and dl-leucine co-oligomerization in aqueous solutions, highlighting the chirality and its alterations under different temperature conditions. This study underscores the potential of dl-Alanyl-dl-leucine in understanding molecular chirality and its implications in bioorganic chemistry (Vajda & Hollósi, 2001).

Microbial Production Enhancement

Another study focused on enhancing l-leucine production in Corynebacterium glutamicum by modifying the carbon metabolism pathway. This research is relevant for industrial applications of dl-Alanyl-dl-leucine, showcasing how genetic engineering can optimize production processes for amino acids, including leucine (Wang et al., 2020).

Molecular Evolution Models

Research into the stereospecificity of dipeptide syntheses using dl-alanine, dl-leucine, and other amino acids with cyanamides and carbodiimides provides insights into molecular evolution and the origins of biological chirality. These studies offer a foundational understanding of how dl-Alanyl-dl-leucine and related compounds could have contributed to the evolution of life’s molecular diversity (Kricheldorf, Au, & Mang, 2009).

Chiral Molecular Spaces

Innovative research synthesized chiral layered molecular spaces using amino acids, including l-leucine and d-alanine, to study chiral molecular recognition and selection processes. This work highlights the potential of dl-Alanyl-dl-leucine in creating novel materials for chiral separation and catalysis (Liu et al., 2009).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-(2-aminopropanoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936873
Record name N-(2-Amino-1-hydroxypropylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-Alanyl-dl-leucine

CAS RN

1999-42-4, 1638-60-4, 3303-34-2
Record name DL-Alanyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC89666
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1999-42-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89609
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
TP O'Barr, DA Pierce - Journal of Bacteriology, 1960 - Am Soc Microbiol
… DL-Alanyl-DL-leucine was arbitrarily chosen as the test … From table 1, it isapparent that DL-alanyl-DL-leucine very … Competitive nature of the interaction between DL-alanyl-DL-leucine …
Number of citations: 2 journals.asm.org
Z Castro-Curel, GBJ Glass - The American Journal of Digestive Diseases, 1965 - Springer
… We tested the following peptides for their effects upon the uptake of the radioactive B12 on the GPIMH system: dl alanyl dl alanine, dl alanyl dl glycine, dl alanyl dl leucine, dl alanyl dl …
Number of citations: 1 link.springer.com
SN Gridchin - Russian Journal of Physical Chemistry A, 2016 - Springer
… tide determines the exothermicity of the dissociation processes of carboxylic groups of glycyl-DL-valine, glycyl-DL-leucine, L-leucyl-L-leucine, DL-valylDL-leucine, DL-alanyl-DL-leucine, …
Number of citations: 8 link.springer.com
P MacLeod, DF Gordon Jr - Journal of Dairy Science, 1961 - Elsevier
… Paper chromatographic analyses of all peptide preparations showed that DL-alanylglycine, DL-alanyl-DL-leucine, and DL-alanylL-leucine contained one or both constituent amino …
Number of citations: 14 www.sciencedirect.com
R Braams - Radiation Research, 1967 - meridian.allenpress.com
Results of measurements of absolute rate constants for reactions between the hydrated electron and peptides or proteins are presented and analyzed. The reactivity of the protonated …
Number of citations: 61 meridian.allenpress.com
MD Fenn, JH Bradbury - Analytical Biochemistry, 1972 - Elsevier
… The resultant carbobenzoxy-DL-alanyl-DL-leucine ethyl ester was hydrolyzed and coupled with glycine ethyl ester using carbonyl diimidazole again. The product of this reaction was …
Number of citations: 6 www.sciencedirect.com
T Nishioka, H Suga, M Shimizu - Applied and Environmental …, 2022 - Am Soc Microbiol
… Although we did not test the effects of other γ-glutamyl dipeptides in this study, soil amendment with three commercial dipeptides (dl-alanyl-dl-leucine, d-leucyl-l-tyrosine-hydrate, and …
Number of citations: 1 journals.asm.org
NW Coles, CM Gilbo, AJ Broad - Biochemical Journal, 1969 - portlandpress.com
1. An enzyme produced by Aeromonas hydrophila and capable of lysing Staphylococcus aureus cells was purified 180-fold by gel filtration and chromatography on columns of AG-50 W …
Number of citations: 25 portlandpress.com
N Van Chuyen, T Kurata, M Fujimaki - Agricultural and Biological …, 1973 - Taylor & Francis
… Its derivatives from the reaction of glycylglycine, glycyl-DL-alanine, DL-alanyl-DL-alanine, DLalanyl-DL-valine, DL-alanyl-DL-norvaline, DLalanyl-DL-norleucine, DL-alanyl-DL-leucine, …
Number of citations: 74 www.tandfonline.com
R Vijayaraj, K Altaff, NS Kumaran - Indian Journal of Geo-Marine …, 2022 - or.niscpr.res.in
The present study is aimed at identification of bioactive compounds and their pharmacological properties of four macro-algae (Hydropuntia edulis, Halymenia venusta, Ulva lactuca and …
Number of citations: 1 or.niscpr.res.in

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